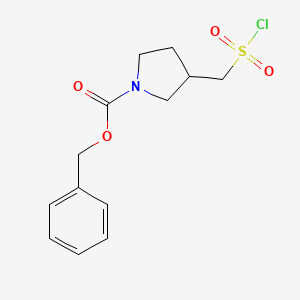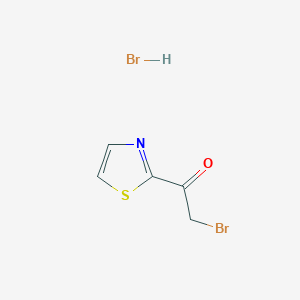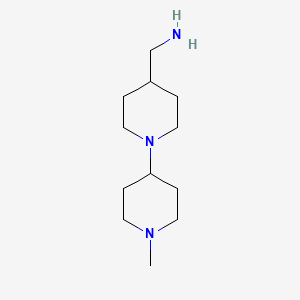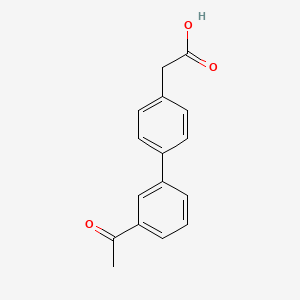
(6-(Aminomethyl)pyridin-3-YL)methanol
Overview
Description
(6-(Aminomethyl)pyridin-3-YL)methanol is an organic compound with the molecular formula C6H8N2O. It is a derivative of pyridine, featuring an aminomethyl group at the 6-position and a hydroxymethyl group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Aminomethyl)pyridin-3-YL)methanol typically involves the following steps:
Starting Material: The process begins with 3-pyridinemethanol.
Amination Reaction: The 3-pyridinemethanol undergoes an amination reaction with ammonia under suitable reaction conditions to introduce the aminomethyl group at the 6-position.
Purification: The resulting product is then purified to obtain this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the amination reaction efficiently.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Continuous Flow Processes: Implementing continuous flow processes for consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions: (6-(Aminomethyl)pyridin-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products:
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Various reduced derivatives.
Substitution Products: Substituted pyridine derivatives.
Scientific Research Applications
(6-(Aminomethyl)pyridin-3-YL)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-(Aminomethyl)pyridin-3-YL)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
(6-Methylpyridin-3-YL)methanol: A similar compound with a methyl group instead of an aminomethyl group.
(6-Hydroxymethylpyridin-3-YL)methanol: A compound with a hydroxymethyl group at the 6-position.
Uniqueness:
Functional Groups: The presence of both aminomethyl and hydroxymethyl groups in (6-(Aminomethyl)pyridin-3-YL)methanol makes it unique compared to its analogs.
Reactivity: The combination of these functional groups provides distinct reactivity patterns, enabling diverse chemical transformations.
Properties
IUPAC Name |
[6-(aminomethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4,10H,3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSCYCNQOANMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964349 | |
| Record name | [6-(Aminomethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496945-97-2 | |
| Record name | [6-(Aminomethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1289889.png)






![4-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1289910.png)






